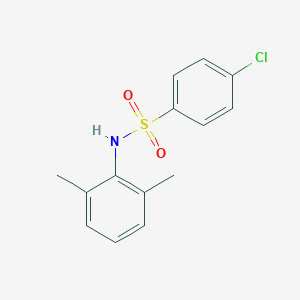

4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide, also known as CDNB, is a chemical compound widely used in scientific research. This compound is a sulfonamide derivative and is commonly used as a substrate for glutathione S-transferase (GST) assays. The compound is also used in the synthesis of other chemical compounds and has various applications in biochemical and physiological research.

Mechanism of Action

4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide is a substrate for GSTs, and its mechanism of action involves the conjugation of glutathione to the compound. The reaction results in the formation of a glutathione-4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide conjugate, which is excreted in urine. The conjugation of 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide to glutathione is a detoxification mechanism, and the assay is used to measure the activity of GSTs in biological samples.

Biochemical and physiological effects:

4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide has no known biochemical or physiological effects on its own. However, the compound is used to study the role of GSTs in drug metabolism, detoxification, and oxidative stress. GSTs play a crucial role in protecting cells from oxidative damage, and their activity is altered in various diseases, including cancer, neurodegenerative diseases, and liver diseases.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide has several advantages for lab experiments. The compound is stable, soluble in water, and has a high molar extinction coefficient, which makes it suitable for spectrophotometric assays. The compound is also commercially available and affordable. However, there are some limitations to using 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide in lab experiments. The compound has a low substrate specificity for GSTs, and its reaction rate is affected by the pH and temperature of the assay buffer. The assay also requires the use of glutathione, which can be expensive and unstable.

Future Directions

4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide has various future directions in scientific research. The compound can be used to study the role of GSTs in drug metabolism, detoxification, and oxidative stress in various diseases. The assay can also be modified to improve its substrate specificity and sensitivity. 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide can also be used in the development of new chemical compounds with potential therapeutic applications. Future research can also focus on the development of new GST inhibitors and activators using 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide as a substrate. Overall, 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide has various applications in scientific research and has the potential to contribute to the development of new drugs and therapies.

Conclusion:

4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide is a widely used chemical compound in scientific research. The compound is used as a substrate for GST assays, and its mechanism of action involves the conjugation of glutathione to the compound. 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide has various applications in biochemical and physiological research and can be used to study the role of GSTs in drug metabolism, detoxification, and oxidative stress. The compound has several advantages and limitations for lab experiments and has various future directions in scientific research. 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide has the potential to contribute to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction results in the formation of 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide is widely used in scientific research as a substrate for GST assays. GSTs are enzymes that catalyze the conjugation of glutathione to various electrophilic compounds, including 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide. The assay measures the activity of GSTs in biological samples and is used to study the role of GSTs in drug metabolism, detoxification, and oxidative stress. 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide is also used in the synthesis of other chemical compounds, including dyes, pharmaceuticals, and agrochemicals.

properties

CAS RN |

7454-67-3 |

|---|---|

Product Name |

4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide |

Molecular Formula |

C14H14ClNO2S |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-4-3-5-11(2)14(10)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,1-2H3 |

InChI Key |

ROGBSZSTBHSARC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Other CAS RN |

7454-67-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)